molecular formula C18H23N5O2 B4905755 4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide

4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide

Cat. No.: B4905755
M. Wt: 341.4 g/mol
InChI Key: SCIVFRLUVQMDBC-UHFFFAOYSA-N
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Description

4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple amino groups and a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide typically involves multiple steps. One common method involves the reaction of 4-aminobenzoic acid with ethylenediamine to form an intermediate, which is then further reacted with another molecule of 4-aminobenzoic acid under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism by which 4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[2-(diethylamino)ethyl]benzamide
  • 4-aminobenzamide
  • N-(2-aminoethyl)-4-aminobenzamide

Uniqueness

What sets 4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide apart from similar compounds is its unique structure that allows for multiple functional modifications. This versatility makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c19-15-5-1-13(2-6-15)17(24)22-11-9-21-10-12-23-18(25)14-3-7-16(20)8-4-14/h1-8,21H,9-12,19-20H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIVFRLUVQMDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCNCCNC(=O)C2=CC=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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